

Comparative Analysis of In Vitro and In Vivo Activity of Azaspiro Compounds

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Compound of Interest

Compound Name: 4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645

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A Note on **4-Azaspiro[2.4]heptan-5-one**: Extensive literature searches did not yield specific in vitro or in vivo biological activity data for the parent compound **4-Azaspiro[2.4]heptan-5-one**. Therefore, this guide presents a comparative overview of the activity of structurally related azaspiro compounds to provide insights into the potential therapeutic applications of this chemical scaffold. The following sections focus on derivatives of 1-thia-4-azaspiro[4.5]decane, which have been evaluated for their anticancer properties.

In Vitro Activity: Cytotoxicity of 1-Thia-4-azaspiro[4.5]decane Derivatives

A series of novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.^{[1][2]}

Compound	HepG-2 (Liver Cancer) IC50 (nM)	PC-3 (Prostate Cancer) IC50 (nM)	HCT-116 (Colorectal Cancer) IC50 (nM)
Derivative 7	-	-	92.2
Derivative 9	-	-	120.1
Derivative 14	-	-	105.7
Derivative 18	-	-	98.5
Derivative 19	-	-	115.3

Data sourced from a study on 1-thia-4-azaspiro[4.5]decane derivatives.^[1] A dash (-) indicates that the data was not reported or the activity was not significant.

Experimental Protocols

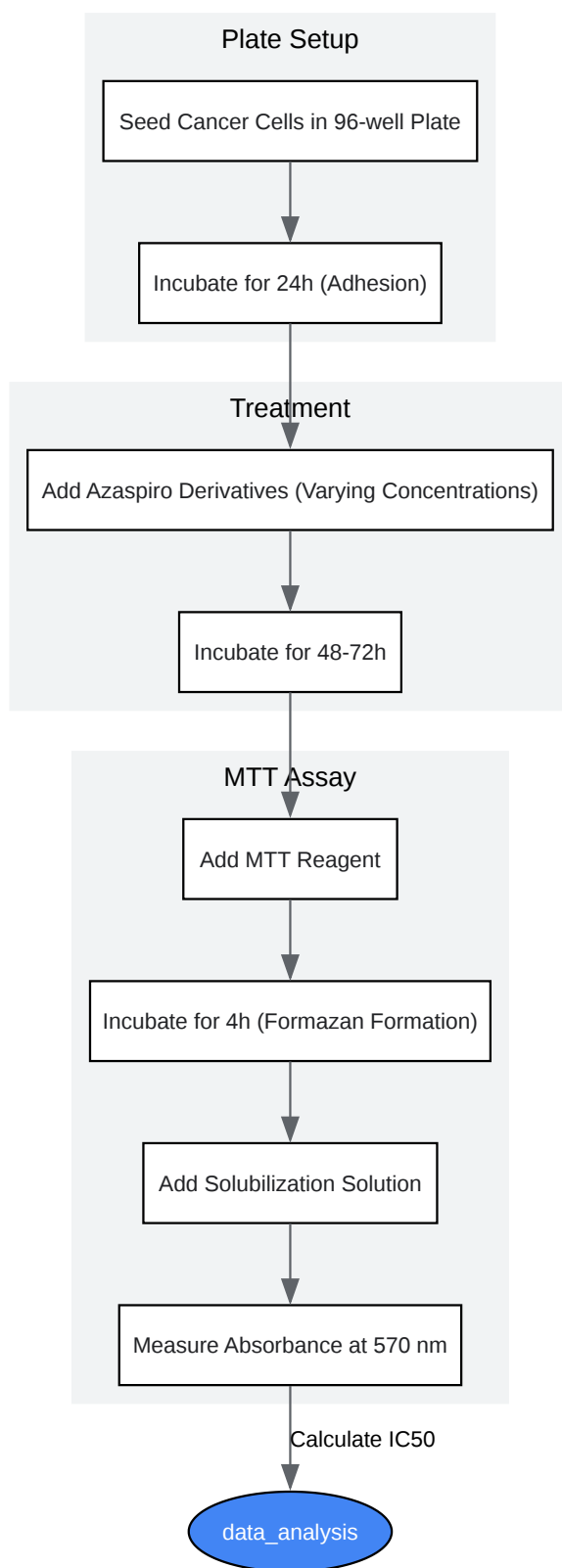
In Vitro: MTT Cell Viability Assay

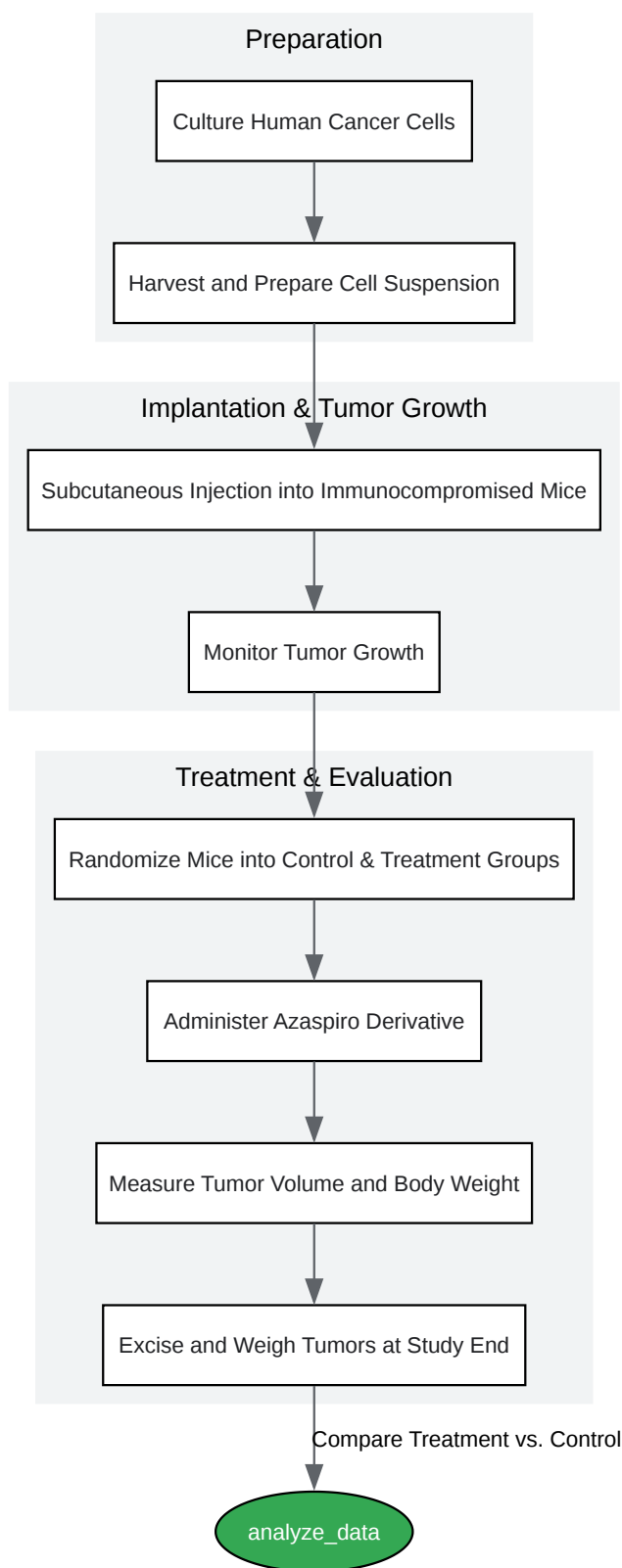
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.^[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

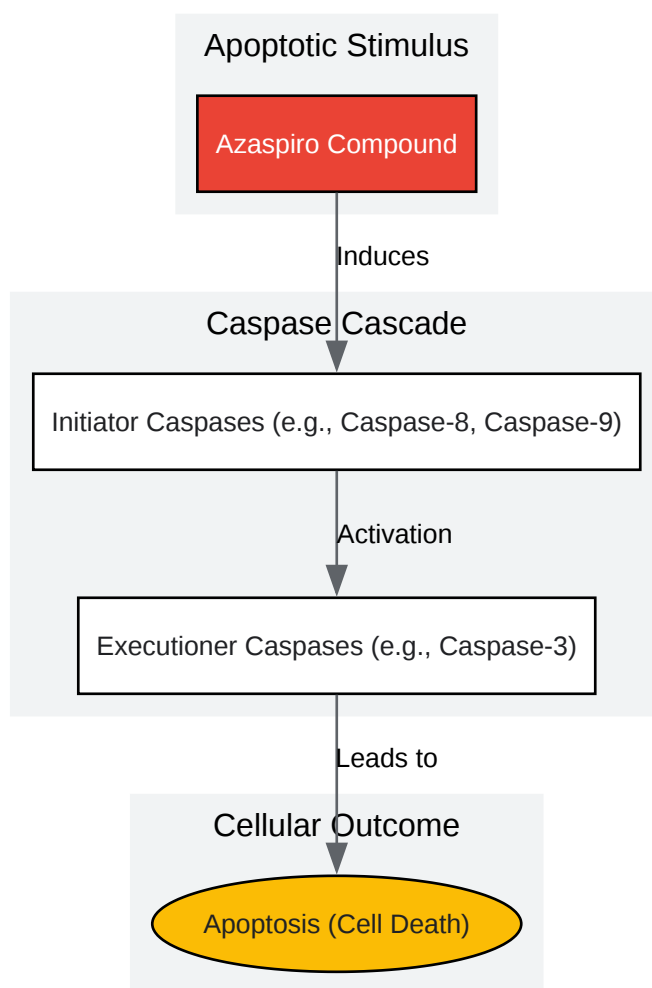
Protocol:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.^[4]
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., **4-azaspiro[2.4]heptan-5-one** derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).^[5]

- MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 2 to 4 hours, allowing for the formation of formazan crystals.
[\[4\]](#)
- Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[\[3\]](#)
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[\[3\]](#) The cell viability is calculated as a percentage of the untreated control cells.







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